N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide
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Overview
Description
N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethylphenyl group. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The trifluoromethylphenyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the formation of the oxadiazole ring and the subsequent introduction of the trifluoromethylphenyl group.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or the trifluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups into the phenyl ring or the oxadiazole ring.
Scientific Research Applications
N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the field of oncology and antimicrobial research.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide involves its interaction with specific molecular targets. The trifluoromethyl group and the oxadiazole ring play crucial roles in its binding affinity and activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)propionamide
- N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)propionamide
- N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)propionamide
Highlighting Uniqueness
N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable molecule in various applications compared to its fluorine, chlorine, and bromine analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-2-9(19)16-11-18-17-10(20-11)7-3-5-8(6-4-7)12(13,14)15/h3-6H,2H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHZBIYFWRCDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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